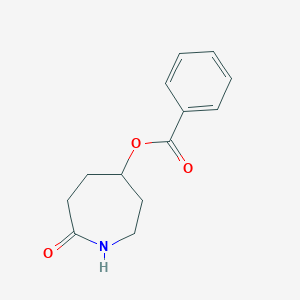
Tridec-2-ene-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridec-2-ene-1,12-diol: is an organic compound with the molecular formula C13H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridec-2-ene-1,12-diol can be synthesized through the dihydroxylation of tridec-2-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically occurs in an aqueous or organic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the epoxidation of tridec-2-ene followed by hydrolysis of the resulting epoxide to yield the diol. This process can be catalyzed by peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) in nonaqueous solvents like chloroform or acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Tridec-2-ene-1,12-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, other substituted compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridec-2-ene-1,12-diol is used as a building block in organic synthesis. Its diol functionality allows for the formation of various derivatives through oxidation, reduction, and substitution reactions .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Wirkmechanismus
The mechanism of action of tridec-2-ene-1,12-diol in chemical reactions involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in oxidation reactions, the hydroxyl groups are cleaved to form carbonyl compounds through the formation of intermediate cyclic structures . In reduction reactions, the double bond and hydroxyl groups are reduced to form alkanes or alcohols through the transfer of hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
1-Tridecene: An alkene with a similar carbon chain length but lacking hydroxyl groups.
Tridec-4-ene-1,3-diol: A diol with hydroxyl groups at different positions on the carbon chain.
Uniqueness: Tridec-2-ene-1,12-diol is unique due to its specific placement of hydroxyl groups and double bond, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
86838-13-3 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
tridec-2-ene-1,12-diol |
InChI |
InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |
InChI-Schlüssel |
HCHKHLQLPCQSQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC=CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



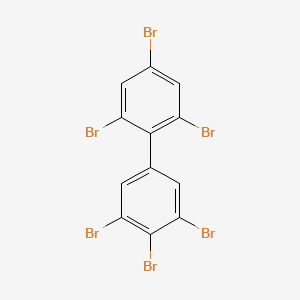
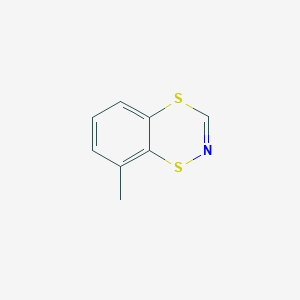
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
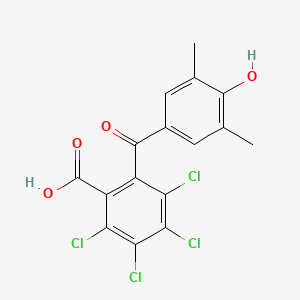
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


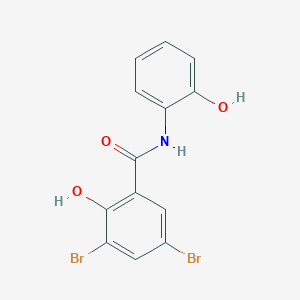

![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
